Banoxantrone D12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Banoxantrone is a novel bioreductive agent that can be reduced to a stable, DNA-affinic compound AQ4, which is a potent topoisomerase II inhibitor . This compound is primarily used in scientific research, particularly in the field of cancer chemotherapy, due to its unique properties and mechanism of action .
Preparation Methods
The synthesis of AQ4N D12 involves the incorporation of deuterium into the Banoxantrone molecule. The synthetic route typically includes the reduction of the N-oxides to dimethylamino substituents under hypoxic conditions . Industrial production methods for AQ4N D12 are not widely documented, but the process generally involves the use of specialized equipment to ensure the incorporation of deuterium and the maintenance of hypoxic conditions necessary for the reduction reactions .
Chemical Reactions Analysis
AQ4N D12 undergoes several types of chemical reactions, primarily reduction reactions. Under hypoxic conditions, AQ4N D12 is reduced to AQ4, a potent topoisomerase II inhibitor . Common reagents used in these reactions include cytochrome P450 enzymes such as CYP2S1 and CYP2W1, which catalyze the reduction of AQ4N D12 to AQ4 . The major product formed from these reactions is AQ4, which binds non-covalently to DNA and inhibits topoisomerase II activity .
Scientific Research Applications
AQ4N D12 has several scientific research applications, particularly in the field of cancer chemotherapy. It is used as a hypoxia-activated prodrug, meaning it is activated under low oxygen conditions commonly found in solid tumors . This property allows AQ4N D12 to selectively target hypoxic tumor cells, enhancing the anti-tumor effects of radiation and chemotherapeutic agents . Additionally, AQ4N D12 is used in studies to understand the distribution and penetration of drugs in tumor tissues, as it can penetrate deeply into hypoxic regions of tumors .
Mechanism of Action
The mechanism of action of AQ4N D12 involves its reduction to AQ4 under hypoxic conditions. AQ4 then binds non-covalently to DNA and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks and ultimately cell death, particularly in rapidly dividing tumor cells . The selective activation of AQ4N D12 in hypoxic tumor regions allows for targeted chemotherapy with minimal impact on healthy tissues .
Comparison with Similar Compounds
AQ4N D12 is unique compared to other bioreductive prodrugs due to its selective activation under hypoxic conditions and its potent inhibition of topoisomerase II . Similar compounds include Tirapazamine and Mitoxantrone, both of which are also used in cancer chemotherapy . AQ4N D12 is distinct in its ability to penetrate deeply into hypoxic tumor regions and its specific targeting of topoisomerase II . This makes AQ4N D12 a valuable tool in the development of targeted cancer therapies.
Properties
Molecular Formula |
C22H28N4O6 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
YZBAXVICWUUHGG-MGKWXGLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-] |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.